(1S,2S)-1,2-Dicyclohexylethane-1,2-diamine

Vue d'ensemble

Description

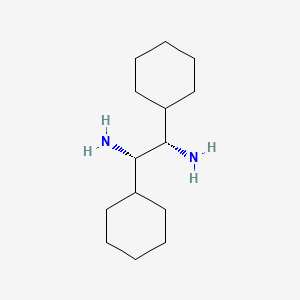

“(1S,2S)-1,2-Dicyclohexylethane-1,2-diamine” is a chemical compound. It is a derivative of cyclohexane, a cyclic hydrocarbon . The compound has two cyclohexyl groups attached to an ethane backbone, with an amine (-NH2) group attached to each carbon of the ethane .

Molecular Structure Analysis

The molecular structure of “(1S,2S)-1,2-Dicyclohexylethane-1,2-diamine” consists of two cyclohexyl groups attached to an ethane backbone, with an amine (-NH2) group attached to each carbon of the ethane . The exact structure can be determined using techniques such as X-ray photoelectron spectroscopy .

Physical And Chemical Properties Analysis

The physical and chemical properties of “(1S,2S)-1,2-Dicyclohexylethane-1,2-diamine” would depend on its molecular structure. For instance, it’s likely to be a solid at room temperature . Its exact properties, such as melting point, boiling point, and solubility, would need to be determined experimentally .

Applications De Recherche Scientifique

Synthesis of Enantiopure Ethylenediamines

(1S,2S)-1,2-Dicyclohexylethane-1,2-diamine: is used as a starting material for the synthesis of enantiopure ethylenediamines. This process involves chirality transfer through condensation with diketones followed by reductive cleavage . The resulting enantiopure ethylenediamines are crucial for the production of various pharmaceuticals and agrochemicals due to their chirality, which can significantly affect the efficacy and safety of these compounds.

Catalysis in Asymmetric Synthesis

This compound serves as a co-catalyst in the ruthenium-catalyzed enantioselective hydrogenation of aromatic ketones . The ability to induce chirality in the hydrogenation process is vital for creating asymmetric molecules that are often required in the pharmaceutical industry for active pharmaceutical ingredients (APIs).

Ligand for Metal Complex Formation

Due to its versatile ligand properties, (1S,2S)-1,2-Dicyclohexylethane-1,2-diamine is used in the formation of metal complexes . These complexes can be applied in various fields, including catalysis, material science, and medicinal chemistry, where they can be used to develop new drugs or materials with specific properties.

Anti-Pathogenic Applications

Research has shown that derivatives of this compound, when incorporated into hybrid organosilane fibers, exhibit powerful antibacterial properties . These fibers have been tested against pathogenic bacteria like Staphylococcus aureus and Pseudomonas aeruginosa , showing more than 99.9% inhibition, which suggests potential applications in wound healing and infection control.

Material Science

The compound’s derivatives are also explored in material science for creating organic-inorganic hybrids. These materials can be used in various applications, including sensors, coatings, and as components in electronic devices due to their unique electrical and mechanical properties .

Antimatter Research

While not directly related to (1S,2S)-1,2-Dicyclohexylethane-1,2-diamine , the study of antimatter and the precision measurement of antihydrogen’s 1S–2S transition is a significant area of scientific research . This research could lead to new understandings of fundamental physics and the universe.

Mécanisme D'action

Safety and Hazards

Propriétés

IUPAC Name |

(1S,2S)-1,2-dicyclohexylethane-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H28N2/c15-13(11-7-3-1-4-8-11)14(16)12-9-5-2-6-10-12/h11-14H,1-10,15-16H2/t13-,14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMYUCDBIJSSHEP-KBPBESRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(C(C2CCCCC2)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(CC1)[C@@H]([C@H](C2CCCCC2)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H28N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00679477 | |

| Record name | (1S,2S)-1,2-Dicyclohexylethane-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00679477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

179337-54-3 | |

| Record name | (1S,2S)-1,2-Dicyclohexylethane-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00679477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 179337-54-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1R,5R,6S)-5-Hydroxy-7-oxabicyclo[4.1.0]hept-2-ene-3-carboxylic acid](/img/structure/B574544.png)

![1-Azabicyclo[2.2.1]heptane-3-carbonyl chloride, (1R-endo)- (9CI)](/img/no-structure.png)

![5-[2-(4-Chloro-2-nitrophenyl)hydrazinylidene]-4-methyl-2,6-dioxo-1-[3-(2-phenoxyethoxy)propyl]-1,2,5,6-tetrahydropyridine-3-carbonitrile](/img/structure/B574553.png)

![(3aR)-6-Ethoxy-3aalpha,8balpha-dihydro-1H-cyclopenta[b]benzofuran-7-ol](/img/structure/B574555.png)